In Vitro GK Activation Potency: AZD6370 EC₅₀ 45 nM vs. AZD1656 (57–60 nM), GKA23 (34 nM), and GKA71 (110 nM)
In a direct comparative in vitro panel using recombinant human glucokinase, AZD6370 demonstrated an EC₅₀ of 45 nM, situating its potency between GKA23 (EC₅₀ = 34 nM) and GKA71 (EC₅₀ = 110 nM) measured under the same assay conditions [1]. In cross-study comparison, AZD6370 (EC₅₀ = 45 nM) is approximately 1.3-fold more potent than its closest AstraZeneca structural analog AZD1656, which has a reported EC₅₀ of 57 nM (Guide to Immunopharmacology) to 60 nM (multiple vendor sources) against human recombinant GK [2]. This difference, while modest, reflects distinct structure-activity relationships resulting from divergent chemical scaffold modifications between the two development candidates .
| Evidence Dimension | In vitro glucokinase activation potency (EC₅₀ against human recombinant GK) |
|---|---|
| Target Compound Data | EC₅₀ = 45 nM |
| Comparator Or Baseline | AZD1656: EC₅₀ = 57–60 nM; GKA23: EC₅₀ = 34 nM; GKA71: EC₅₀ = 110 nM (all vs. human recombinant GK) |
| Quantified Difference | AZD6370 is ~1.3-fold more potent than AZD1656 (45 vs. 57–60 nM); ~1.3-fold less potent than GKA23 (45 vs. 34 nM); ~2.4-fold more potent than GKA71 (45 vs. 110 nM) |
| Conditions | Recombinant human glucokinase; G6PDH/NADP-coupled assay measuring glucose-6-phosphate formation (for AZD1656 and AZD6370 cross-study comparison) |
Why This Matters
Potency differences at the target level, even when modest, can translate into divergent in vivo dose requirements and therapeutic windows when combined with differences in tissue distribution and pharmacokinetics — making compound-specific characterisation essential for reproducible research.
- [1] Waring MJ, Brogan J, Coghlan MP, et al. Data reported within: Characterization of the heterozygous glucokinase knockout mouse as a translational disease model for glucose control in type 2 diabetes. Br J Pharmacol. 2014;171(7):1629-1641. doi:10.1111/bph.12498. PMC3966744. EC₅₀ values: GKA23 = 34 nM, GKA71 = 110 nM, AZD6370 = 45 nM vs. human recombinant GK. View Source
- [2] Guide to Immunopharmacology (IUPHAR/BPS). AZD1656 Ligand Activity Chart: pEC₅₀ = 7.24 (EC₅₀ = 57 nM) against recombinant human glucokinase. Data sourced from ChEMBL. View Source
